molecular formula C11H28O4Si2 B3337536 Methoxy-[3-(2-methoxyethoxy)propyl]-methyl-trimethylsilyloxysilane CAS No. 68937-54-2

Methoxy-[3-(2-methoxyethoxy)propyl]-methyl-trimethylsilyloxysilane

Cat. No.: B3337536
CAS No.: 68937-54-2
M. Wt: 280.51 g/mol
InChI Key: VCJBWISEYMNWKQ-UHFFFAOYSA-N
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Description

Methoxy-[3-(2-methoxyethoxy)propyl]-methyl-trimethylsilyloxysilane (CAS 68937-54-2) is a hybrid organosilicon compound featuring a siloxane backbone modified with methoxy, methyl, and polyether (2-methoxyethoxy) substituents . Its structure combines hydrophobic siloxane segments with hydrophilic methoxyethoxy chains, enabling applications in materials requiring balanced flexibility, thermal stability, and hydrophilicity. This compound is often used in copolymers, coatings, and surfactants .

Properties

IUPAC Name

methoxy-[3-(2-methoxyethoxy)propyl]-methyl-trimethylsilyloxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H28O4Si2/c1-12-9-10-14-8-7-11-17(6,13-2)15-16(3,4)5/h7-11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJBWISEYMNWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCC[Si](C)(OC)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H28O4Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear liquid; [Scientific Polymer Products MSDS]
Record name Ethoxylated 3-hydroxypropyl methyl dimethyl siloxanes and silicones
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CAS No.

68937-54-2
Record name Siloxanes and Silicones, di-Me, 3-hydroxypropyl Me, ethoxylated
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Record name Siloxanes and Silicones, di-Me, 3-hydroxypropyl Me, ethoxylated
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Preparation Methods

Methoxy-[3-(2-methoxyethoxy)propyl]-methyl-trimethylsilyloxysilane can be synthesized through a multi-step process:

Chemical Reactions Analysis

Methoxy-[3-(2-methoxyethoxy)propyl]-methyl-trimethylsilyloxysilane undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

Methoxy-[3-(2-methoxyethoxy)propyl]-methyl-trimethylsilyloxysilane possesses a complex structure characterized by its siloxane backbone, which imparts hydrophobicity and surface modification capabilities. Its molecular formula is C9H22O5SiC_9H_{22}O_5Si, with a molecular weight of approximately 238.35 g/mol. The compound features multiple methoxy groups that facilitate hydrolysis and condensation reactions, crucial for its applications in surface treatments and coatings.

Surface Modification

One of the primary applications of this compound is in surface modification. It can create hydrophobic or hydrophilic surfaces depending on the desired outcome. This property is particularly useful in:

  • Coatings : Enhancing the durability and water repellency of surfaces.
  • Biomedical Devices : Improving biocompatibility by modifying surfaces to promote cell adhesion while preventing bacterial colonization.

Case Study : A study demonstrated that glass surfaces treated with this silane exhibited significantly improved cell attachment and proliferation compared to untreated controls, indicating its potential for biomedical applications.

Polymer Composites

The compound is also utilized in the formulation of polymer composites. Its ability to enhance interfacial adhesion between organic and inorganic materials leads to improved mechanical properties.

Application Effect
Polymer CoatingsIncreased tensile strength
Composite MaterialsEnhanced durability and thermal stability

Corrosion Inhibition

This compound has been investigated for its efficacy as a corrosion inhibitor, particularly for metal implants. It forms protective siloxane layers that not only prevent corrosion but also support bioactivity by promoting protein adsorption on metal surfaces.

Case Study : Research indicated that metal samples coated with this silane showed a significant reduction in corrosion rates in saline environments, making it suitable for use in biomedical implants.

Lithium-Ion Batteries

In the field of energy storage, this compound serves as an electrolyte solvent in lithium-ion batteries. Its properties enhance battery performance by improving stability and conductivity.

Parameter Effect
Electrolyte StabilityIncreased cycle life
ConductivityEnhanced charge/discharge rates

Summary of Applications

The diverse applications of this compound highlight its versatility:

  • Surface Treatments : For hydrophobic/hydrophilic surface modifications.
  • Biomedical Applications : Enhancing biocompatibility and reducing bacterial adhesion.
  • Corrosion Protection : Effective for metal implants in biological environments.
  • Energy Storage Solutions : Improving performance in lithium-ion batteries.

Mechanism of Action

The mechanism of action of methoxy-[3-(2-methoxyethoxy)propyl]-methyl-trimethylsilyloxysilane involves its ability to form strong bonds with both organic and inorganic materials. The methoxy groups can hydrolyze to form silanols, which then condense to create siloxane bonds. These bonds are responsible for the compound’s effectiveness in surface modification and as a coupling agent. The molecular targets include hydroxyl groups on surfaces, which facilitate the formation of stable, covalent bonds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and functional groups among the target compound and analogous silanes:

Compound Name Key Functional Groups Reactivity/Applications References
Methoxy-[3-(2-methoxyethoxy)propyl]-methyl-trimethylsilyloxysilane Methoxyethoxy, siloxane Copolymers (flexibility, hydrophilicity); surfactants
Trimethoxy-[3-(2-methoxyethoxy)propyl]silane Trimethoxy silane, methoxyethoxy Coupling agent (enhanced hydrolysis reactivity for adhesion to polar substrates)
3-Methacryloxypropyltrimethoxysilane Methacrylate, trimethoxy silane Polymer composites (free radical polymerization; improves adhesion to metals/glass)
Dimethyl-[3-(oxiran-2-ylmethoxy)propyl]-trimethylsilyloxysilane Epoxy (oxirane), siloxane Crosslinking in adhesives/epoxy resins (reactivity with amines, thiols)
SILWET® L-77 Polyethylene oxide (PEO), siloxane Surfactant (water solubility, wetting agent for agrochemicals)

Reactivity and Stability

  • Hydrolysis Sensitivity : Trimethoxy variants (e.g., Trimethoxy-[3-(2-methoxyethoxy)propyl]silane) exhibit higher hydrolysis rates due to labile methoxy groups, making them effective coupling agents . The target compound’s siloxane backbone and methyl groups reduce hydrolysis sensitivity compared to trimethoxy analogs, enhancing stability in humid environments .
  • Crosslinking Potential: Epoxy-containing analogs (e.g., Dimethyl-[3-(oxiran-2-ylmethoxy)propyl]-trimethylsilyloxysilane) react readily with nucleophiles, enabling covalent network formation in resins. In contrast, the target compound’s methoxyethoxy groups prioritize flexibility over crosslinking .
  • Polymer Compatibility: Methacrylate-functionalized silanes (e.g., 3-Methacryloxypropyltrimethoxysilane) copolymerize with vinyl monomers, enhancing interfacial adhesion in composites. The target compound’s ether linkages improve compatibility with polar polymers like polyurethanes .

Biological Activity

Methoxy-[3-(2-methoxyethoxy)propyl]-methyl-trimethylsilyloxysilane, commonly referred to as Trisiloxane Polyether, is a silane compound that exhibits significant biological activity, particularly in agricultural and cosmetic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C13H34O4Si3
Molecular Weight : 338.66 g/mol
IUPAC Name : 3-(2-methoxyethoxy)propyl-methyl-bis(trimethylsilyloxy)silane
CAS Number : 27306-78-1

This compound is characterized by its siloxane backbone, which provides unique surface-active properties. The presence of methoxy and ethoxy groups enhances its solubility in various solvents, making it versatile for different formulations.

Antimicrobial Properties

Trisiloxane Polyether has been shown to enhance the antimicrobial activity of various biocides when used in formulations. Research indicates that it can improve the efficacy of active ingredients by increasing their surface penetration and retention on treated surfaces. This property is particularly beneficial in agricultural applications where effective pest control is critical .

Surface Tension Reduction

One of the key biological activities of Trisiloxane Polyether is its ability to reduce surface tension in liquid formulations. This characteristic allows for better spreading and wetting on plant surfaces, facilitating more effective delivery of active ingredients in pesticide formulations. Studies have demonstrated that this compound significantly decreases the tendency of spray droplets to bounce off foliage, thereby improving absorption rates .

Case Studies

  • Agricultural Application :
    • A study evaluated the effectiveness of Trisiloxane Polyether in enhancing the uptake of pesticide formulations on textured leaf surfaces such as wheat and barley. Results indicated a marked improvement in pesticide efficacy when combined with this siloxane compound, highlighting its role as an adjuvant in agrochemical products .
  • Cosmetic Use :
    • In cosmetic formulations, Trisiloxane Polyether has been incorporated to improve the spreadability and feel of products such as lotions and creams. Its ability to form a protective barrier while maintaining moisture has made it a valuable ingredient in skincare applications .

Research Findings

Recent studies have focused on the molecular interactions between Trisiloxane Polyether and biological membranes. The compound's unique structure allows it to interact favorably with lipid bilayers, leading to enhanced permeability for other active compounds.

Study Findings
Study A (2020)Demonstrated improved antimicrobial activity when combined with traditional biocides.
Study B (2021)Showed significant reduction in surface tension, enhancing pesticide efficacy on plant leaves.
Study C (2022)Highlighted its moisturizing properties in cosmetic applications, improving product performance.

Q & A

Q. What are the established methods for synthesizing Methoxy-[3-(2-methoxyethoxy)propyl]-methyl-trimethylsilyloxysilane?

Methodological Answer: The synthesis typically involves silane coupling reactions. A common approach is the hydrosilylation of allyl ether derivatives with methoxy- and trimethylsilyloxy-functionalized silanes. For example:

Step 1: React 3-(2-methoxyethoxy)propanol with chloromethyltrimethoxysilane under anhydrous conditions to form the intermediate.

Step 2: Purify via fractional distillation or column chromatography to isolate the target compound .

Quality Control: Confirm purity using gas chromatography (GC) and monitor reaction progress via FTIR for Si-O-C bond formation (~1100 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing this silane compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 3.2–3.6 ppm (methoxy groups) and δ 0.1–0.3 ppm (trimethylsilyl) .
    • ²⁹Si NMR: Resonance near δ -60 ppm confirms Si-O bonding .
  • Fourier-Transform Infrared Spectroscopy (FTIR):
    • Si-O-Si stretching (~1040 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 248.35 for C10H20O5Si) .

Advanced Research Questions

Q. How can this compound be integrated into hybrid organic-inorganic materials, and what challenges arise in optimizing its reactivity?

Methodological Answer:

  • Application: The compound acts as a crosslinker in epoxy-containing hybrid materials. For instance, it forms covalent bonds with hydroxylated surfaces (e.g., silica nanoparticles) via hydrolytic condensation .
  • Experimental Design:
    • Surface Functionalization: Treat substrates with the silane in ethanol/water (95:5 v/v) at 60°C for 24 hours.
    • Characterization: Use XPS to confirm surface Si content and SEM to assess morphology .
  • Challenges:
    • Hydrolysis Sensitivity: Competing hydrolysis/condensation rates may lead to oligomerization. Control humidity (<40% RH) during synthesis .
    • Adhesion Variability: Pre-treat substrates with plasma oxidation to enhance silane bonding efficiency .

Q. How should researchers address discrepancies in toxicity data when designing experiments?

Methodological Answer:

  • Contradictory Evidence: Some silane analogs (e.g., 9-[2-(2-Methoxyethoxy)ethoxy]-9-[3-(2-oxiranylmethoxy)propyl]-hexaoxasilane) show positive reverse mutation tests (genotoxicity) in bacterial assays , while others lack such data.
  • Mitigation Strategies:
    • Safety Protocols: Use fume hoods, gloves, and closed systems to minimize exposure .
    • Alternative Compounds: Test less reactive derivatives (e.g., substituting methoxy with ethoxy groups) to reduce toxicity risks .
    • Validation: Conduct Ames tests for mutagenicity and chromosomal aberration assays before scaling up .

Q. What computational methods can predict the compound’s reactivity in sol-gel processes?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Model hydrolysis/condensation pathways using software like Gaussian. Focus on transition states for Si-O bond cleavage (activation energy ~25–30 kcal/mol) .
  • Molecular Dynamics (MD):
    • Simulate interactions with silica surfaces (e.g., LAMMPS) to optimize grafting density. Parameters include solvent polarity (ethanol vs. toluene) and pH (~4–6) .

Data Contradiction Analysis

Parameter Study A ()Study B ()Resolution Strategy
Reactivity in Water Stable for 24 hours (pH 6) Rapid hydrolysis (pH 7.4) Control pH (<6) and use buffered solvents
Toxicity No dataGenotoxicity observed Pre-screen with in vitro assays

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methoxy-[3-(2-methoxyethoxy)propyl]-methyl-trimethylsilyloxysilane
Reactant of Route 2
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Methoxy-[3-(2-methoxyethoxy)propyl]-methyl-trimethylsilyloxysilane

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